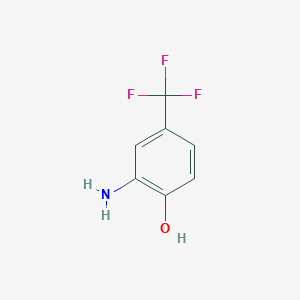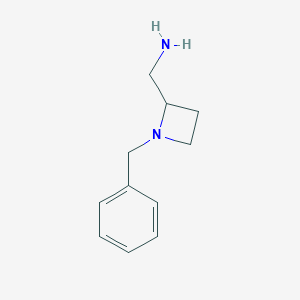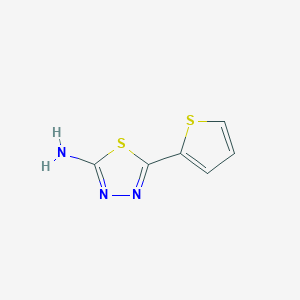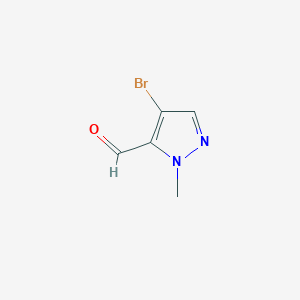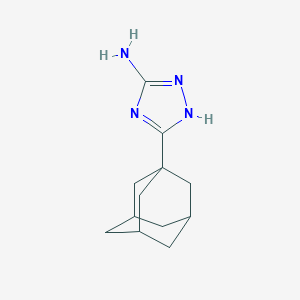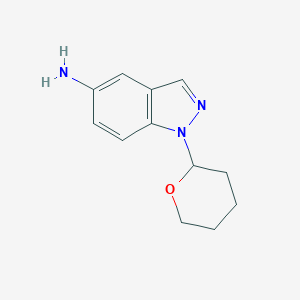
1H-indol-7-amine
概要
説明
1H-indol-7-amine, also known as 7-Aminoindole, is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is an indolamine , which is a class of compounds containing an indole moiety . The compound is typically a purple solid .
Synthesis Analysis
The synthesis of 1H-indol-7-amine can be achieved from 7-Nitroindole . The process involves the use of ammonium formate and a catalytic amount of 10% palladium on carbon . The mixture is heated to reflux for 1 hour before it is cooled, filtered through celite, and evaporated to provide the product .Molecular Structure Analysis
The molecular structure of 1H-indol-7-amine consists of a benzene ring fused with a pyrrole ring, forming an indole moiety . The nitrogen atom in the pyrrole ring carries an amino group .Chemical Reactions Analysis
1H-indol-7-amine can participate in various chemical reactions. For instance, it can undergo acylation reactions with acyl halides or anhydrides to form amides . It can also undergo alkylation reactions with alkyl halides, resulting in the formation of alkylated indole derivatives . Furthermore, it can participate in Mannich reactions, where it reacts with formaldehyde and a secondary amine to yield β-amino carbonyl compounds .Physical And Chemical Properties Analysis
1H-indol-7-amine is a purple solid . It has a molecular weight of 132.16 . The compound is insoluble in water .科学的研究の応用
Medicinal Applications
Indole-containing metal complexes have significant biological activity and are important in the development of effective medicinal agents . The indole scaffold is a key structural component of some classes of FDA-approved drugs .
Antioxidant Activity
Novel indole amines have been synthesized and screened for antioxidant activity . They showed good antioxidant potential compared to standard drugs .
Cytotoxic Evaluation
New compounds of indole have shown dose-dependent cytotoxic activities on MCF-7 cancer cells .
Antiviral Activity
Indole derivatives have shown potential as anti-HIV agents .
Electrochemical and Optoelectronic Performance
Indole derivatives have been used in the development of electrochemical and optoelectronic devices .
Chemical Reactant
7-Aminoindole has been used as a reactant for the preparation of various compounds, including fluorescent anion receptors and sensors, sulfate receptors, Protein Kinase C θ (PKCθ) inhibitors, Factor Xa Inhibitors, Aurora kinase inhibitor, Antagonist of Mineralocorticoid Receptor, and potent histone deacetylase (HDAC) inhibitors .
作用機序
Target of Action
1H-indol-7-amine, also known as 7-Aminoindole, is a compound that has been used in the construction of new anion receptors . These receptors have a strong affinity towards anions, especially dihydrogen phosphate , which play crucial roles in various biological processes such as energy metabolism and signal transduction.
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 7-Aminoindole may interact with its targets in a similar manner. This interaction could lead to changes in the activity of the target proteins, thereby affecting cellular functions.
Biochemical Pathways
Indole derivatives, including 7-Aminoindole, are known to be involved in a variety of biological activities . They are part of the synthesis of many bioactive compounds and drugs, playing a main role in cell biology . Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It is produced from tryptophan by tryptophanase in many bacterial species .
Pharmacokinetics
It is known that the properties of indole derivatives can vary widely depending on their specific chemical structures .
Result of Action
The molecular and cellular effects of 7-Aminoindole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
将来の方向性
1H-indol-7-amine has potential for further exploration in the field of medicinal chemistry. Its amine group can undergo various reactions, allowing for the synthesis of a variety of indole derivatives . These derivatives can then be screened for different pharmacological activities, expanding the therapeutic possibilities of this compound .
特性
IUPAC Name |
1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFWZOSMUGZKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276110 | |
| Record name | 7-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-7-amine | |
CAS RN |
5192-04-1 | |
| Record name | 7-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


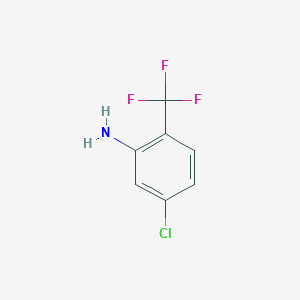
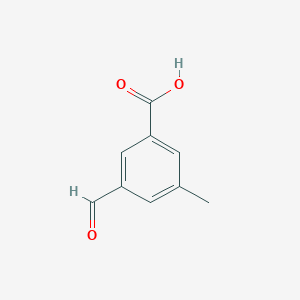
![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)
